Sodium houttuyfonate

Descripción general

Descripción

El houttuyonato de sodio, también conocido como 1-hidroxi-3-oxo-1-dodecanosulfonato de sodio, es un derivado de la hierba medicinal Houttuynia cordata. Este compuesto ha ganado atención debido a sus propiedades antibacterianas e antiinflamatorias de amplio espectro. Se utiliza comúnmente en la medicina tradicional china para tratar infecciones del tracto respiratorio, infecciones de la piel y otras afecciones inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El houttuyonato de sodio se sintetiza mediante la reacción de houttuynina (3-oxododecanal) con bisulfito de sodio. La reacción generalmente ocurre en un medio acuoso a una temperatura controlada para garantizar la estabilidad del producto. La reacción se puede representar de la siguiente manera:

C12H24O2+NaHSO3→C12H23O4SNa

Métodos de producción industrial: En entornos industriales, la producción de houttuyonato de sodio implica la extracción a gran escala de houttuynina de Houttuynia cordata, seguida de su reacción química con bisulfito de sodio. El proceso se optimiza para maximizar el rendimiento y la pureza, a menudo involucrando pasos como extracción con disolvente, cristalización y purificación {_svg_2}.

Tipos de reacciones:

Oxidación: El houttuyonato de sodio puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el houttuyonato de sodio de nuevo a su precursor aldehído, houttuynina.

Sustitución: El grupo sulfonato en el houttuyonato de sodio puede participar en reacciones de sustitución nucleófila, formando varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes pueden reaccionar con el houttuyonato de sodio en condiciones suaves.

Principales productos formados:

Oxidación: Derivados de ácido sulfónico.

Reducción: Houttuynina.

Sustitución: Varios ésteres y amidas sulfonatos.

Aplicaciones Científicas De Investigación

Sodium houttuyfonate (SH), a compound derived from Houttuynia cordata, has garnered attention for its various clinical applications, particularly in treating respiratory infections and inflammatory diseases . It is an addition compound of sodium bisulfite and houttuynin, offering enhanced stability and solubility compared to houttuynin .

Scientific Basis and Mechanisms

This compound (SH) exhibits selectivity for lung tissues and has demonstrated effectiveness in alleviating pneumonia, lung injury, and pulmonary fibrosis . The mechanisms of action include:

- Reducing inflammation SH reduces inflammatory gene expression and the production of inflammatory proteins such as interleukin-6 (IL-6), nuclear factor kappa-B (NF-κB), and toll-like receptor 4 (TLR4) . It impacts the TLR4/NF-κB pathway in mice with P. aeruginosa pneumonia .

- Modulating intestinal flora SH can improve intestinal flora disorders caused by inflammation, increasing the abundance and diversity of beneficial bacteria . It also improves alpha and beta diversity indices and reduces species abundance differences in pneumonia mice .

- Anti-inflammatory activity SH increases the phosphorylation of calcium/calmodulin-dependent protein kinase-II (CaMK II) and cyclic adenosine monophosphate response element binding protein (CREB) . It also increases the expression of c-Fos protein in macrophages .

Clinical Applications

This compound is extensively used in antimicrobial clinical settings in China as an alternative drug . It is primarily used in treating respiratory tract infections, including pneumonia and chronic bronchitis .

Treatment of Pseudomonas aeruginosa Infection

SH has shown therapeutic effects in reducing P. aeruginosa burden and systemic inflammation in mice with pneumonia in a dose-dependent manner .

Comparative Studies

In comparisons between this compound and 2-undecanone, this compound demonstrated more potent anti-inflammatory activities both in vitro and in vivo .

Veterinary Medicine Applications

SH is also used in veterinary medicine.

Safety and Stability

This compound is more stable and soluble compared to houttuynin . However, it has been found to be unstable in neutral and alkaline solutions .

Limitations and Considerations

- While SH has shown mild antibacterial activity against P. aeruginosa in vitro, the mechanism of its antimicrobial activity in vivo requires further clarification .

- Further studies are necessary to fully understand the degradation pathways of this compound and its conversion to other compounds like 2-undecanone .

Mecanismo De Acción

El houttuyonato de sodio ejerce sus efectos principalmente a través de la inhibición del crecimiento microbiano. Interfiere con la síntesis de la pared celular de las bacterias y los hongos, lo que lleva a la lisis y la muerte celular. El compuesto también modula la respuesta inmune al inhibir la producción de citoquinas proinflamatorias y mejorar la producción de citoquinas antiinflamatorias. Los principales objetivos moleculares incluyen enzimas involucradas en la síntesis de la pared celular y las vías de señalización como la vía Ras1-cAMP-Efg1 en los hongos .

Compuestos similares:

Nuevo houttuyonato de sodio (dodecil sulfato de sodio): Un derivado con propiedades antibacterianas similares pero diferente estructura química.

2-Undecanona: Otro compuesto derivado de Houttuynia cordata con actividades antiinflamatorias.

Comparación:

Houttuyonato de sodio frente a nuevo houttuyonato de sodio: Ambos compuestos exhiben propiedades antibacterianas, pero el houttuyonato de sodio es más efectivo contra una gama más amplia de patógenos.

Houttuyonato de sodio frente a 2-Undecanona: El houttuyonato de sodio muestra actividades antiinflamatorias más potentes en comparación con la 2-undecanona, lo que lo hace más adecuado para el tratamiento de afecciones inflamatorias.

En conclusión, el houttuyonato de sodio es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades únicas y mecanismos de acción lo convierten en una herramienta valiosa en la lucha contra las infecciones y la inflamación.

Comparación Con Compuestos Similares

Sodium new houttuyfonate (sodium dodecyl sulfoacetate): A derivative with similar antibacterial properties but different chemical structure.

2-Undecanone: Another compound derived from Houttuynia cordata with anti-inflammatory activities.

Comparison:

Sodium houttuyfonate vs. Sodium new houttuyfonate: Both compounds exhibit antibacterial properties, but this compound is more effective against a broader range of pathogens.

This compound vs. 2-Undecanone: this compound shows more potent anti-inflammatory activities compared to 2-undecanone, making it more suitable for treating inflammatory conditions.

Propiedades

Número CAS |

83766-73-8 |

|---|---|

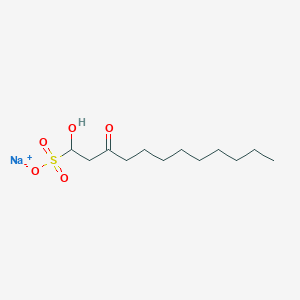

Fórmula molecular |

C12H24NaO5S |

Peso molecular |

303.37 g/mol |

Nombre IUPAC |

sodium;1-hydroxy-3-oxododecane-1-sulfonate |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |

Clave InChI |

QDQRHBIMTVAOLQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |

Sinónimos |

Sodium new houttuyfonate; AC-18898; Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate; Sodium lauroyl-alpha-hydroxyethyl sulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SH exert its antibacterial effects?

A1: SH demonstrates multifaceted antibacterial activity. Research indicates that it can inhibit bacterial growth by:

- Disrupting biofilm formation: SH effectively hinders biofilm formation in various bacteria, including Staphylococcus epidermidis [, , , , ] and Pseudomonas aeruginosa [, , , , ]. This effect is attributed to downregulation of genes associated with biofilm formation, such as icaA in S. epidermidis [] and algD and algR in P. aeruginosa [].

- Modulating bacterial virulence: SH can inhibit the production of virulence factors in Staphylococcus aureus, such as α-haemolysin and enterotoxins A and B []. It also interferes with quorum sensing systems, as evidenced by the downregulation of agr/RNAIII and upregulation of luxS in S. epidermidis [].

- Synergistic action with antibiotics: SH exhibits synergy with certain antibiotics, enhancing their effectiveness against bacteria. For instance, it improves the activity of erythromycin against S. epidermidis biofilms [, ] and imipenem against P. aeruginosa biofilms [].

Q2: What is the mechanism behind SH's anti-inflammatory activity?

A2: Studies suggest that SH exerts its anti-inflammatory effects through several pathways:

- Modulation of inflammatory mediators: SH can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while promoting the secretion of the anti-inflammatory cytokine IL-10 [, , , ].

- Inhibition of inflammatory signaling pathways: SH has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, in various models [, , ]. Additionally, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation [].

- Regulation of immune cell activity: SH can influence the activity of immune cells, such as macrophages. It has been shown to induce respiratory burst and increase intracellular free calcium concentration in macrophages, indicating activation of these cells []. SH can also impact T cell function by increasing the secretion of IL-2 [].

Q3: Does SH interact with the host immune system?

A3: Yes, SH demonstrates an ability to modulate the host immune system. Studies show:

- Immunoenhancement: In chickens vaccinated against Newcastle disease virus, SH enhanced immune responses by improving immune organ indices, cytokine levels, and antibody titers [].

- Modulation of gut microbiota: SH can influence the composition of the gut microbiota, increasing the abundance of beneficial bacteria [, , ]. This modulation of the gut microbiota may contribute to its anti-inflammatory effects, particularly in the context of inflammatory bowel disease [, ].

Q4: What is the molecular formula and weight of SH?

A4: The molecular formula of SH is C10H17NaO5S, and its molecular weight is 272.3 g/mol.

Q5: Is there any information available about the stability of SH under different conditions?

A5: While limited information is available on the specific stability parameters of SH, one study explored its stability under simulated gastrointestinal conditions []. The study found that the solvent, temperature, and pH significantly influenced SH's stability.

Q6: Are there any known toxicological concerns associated with SH?

A6: Currently, published research provides limited information regarding the long-term toxicity profile of SH. Further studies are necessary to fully evaluate its safety profile.

Q7: What disease models have been used to study the efficacy of SH?

A7: SH has been evaluated in various in vitro and in vivo models, including:

- Bacterial biofilms: S. epidermidis and P. aeruginosa biofilm models have been used to demonstrate the inhibitory effects of SH on biofilm formation [, , , , , , , , , ].

- Inflammatory models: SH's anti-inflammatory activity has been studied in models such as lipopolysaccharide (LPS)-induced mastitis in mice [] and xylene-induced ear edema in mice [].

- Myocardial hypertrophy models: Studies have investigated the effects of SH on myocardial hypertrophy in mice and rats, demonstrating its potential in reducing cardiac hypertrophy [, ].

- Pulmonary hypertension model: SH has been shown to alleviate pulmonary hypertension in a monocrotaline (MCT)-induced rat model [].

- Traumatic brain injury model: Research suggests that SH may improve neurological outcomes in a mouse model of traumatic brain injury [].

- Ulcerative colitis models: Studies have explored the beneficial effects of SH in dextran sulfate sodium-induced colitis models, particularly in the context of Candida albicans overgrowth [, ].

Q8: Has SH been tested in clinical trials?

A8: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of SH in humans.

Q9: What are some areas where further research on SH is needed?

A9: Further research is crucial to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.